UV Photolytic Potential in MOVPE: Distinct Absorption Profile Relative to Diethyltelluride
In the context of metal-organic vapor phase epitaxy (MOVPE), diethylditelluride (as a representative dialkyl ditelluride) was evaluated alongside diethyltelluride for its UV absorption characteristics to enable low-temperature photolytic growth of (Hg,Cd)Te films. While the source presents comparative UV spectra without tabulated molar absorptivity values, the study establishes that diorganoditellurides exhibit distinct absorption features that render them useful as photolytic precursors, offering a potential alternative to the thermally demanding decomposition of diethyltelluride (requiring 400-425°C) [1][2]. This photolytic pathway is critical for reducing growth temperature and minimizing mercury evaporation and interface diffusion, a key limitation of conventional thermal MOVPE using diethyltelluride [2].
| Evidence Dimension | UV Absorption and Thermal Decomposition Requirement |
|---|---|
| Target Compound Data | Useful as a photolytic MOVPE precursor; distinct UV absorption spectrum presented [1] |
| Comparator Or Baseline | Diethyltelluride requires thermal decomposition at 400-425°C; UV spectrum presented for comparison [1][2] |
| Quantified Difference | Qualitative difference in absorption features; diethylditelluride evaluated for photolytic pathway versus thermal pathway for diethyltelluride |
| Conditions | MOVPE of (Hg,Cd)Te films; UV absorption spectroscopy for precursor assessment |
Why This Matters
Enables lower-temperature photolytic deposition, addressing a critical limitation of the standard diethyltelluride precursor for semiconductor fabrication.
- [1] Hails, J.E., Irvine, S.J.C., Mullin, J.B. et al. Assessment of Organotellurium Compounds for Use as MOVPE Precursors. MRS Online Proceedings Library, 1989, 131, 75. View Source
- [2] U.S. Patent No. 5,075,500. Synthesis of diorgano tellurides. December 24, 1991. View Source
